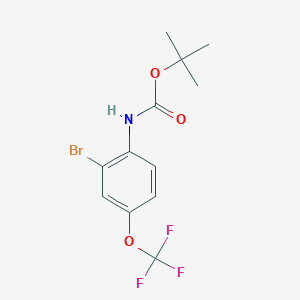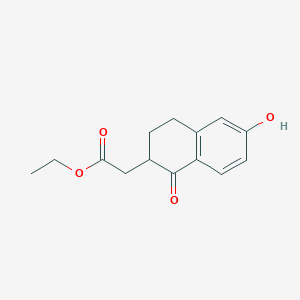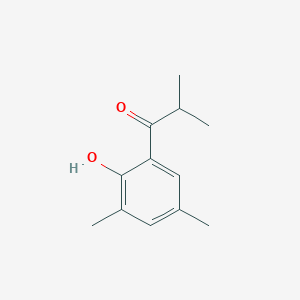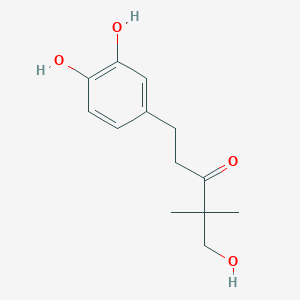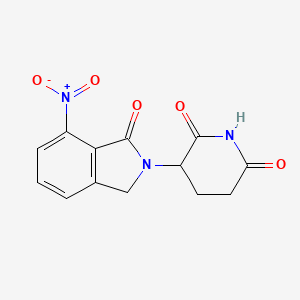
2,5-Di(pyridin-4-yl)pyridine
Overview
Description
“2,5-Di(pyridin-4-yl)pyridine” is a chemical compound with the molecular formula C15H11N3. It has a molecular weight of 233.27 . This compound is also known by its CAS number 106047-32-9 .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 2,5-Dibromopyridine and 4-Pyridineboronic acid pinacol ester .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 195-197 °C and a predicted boiling point of 428.1±35.0 °C . The compound has a predicted density of 1.168±0.06 g/cm3 and a predicted pKa value of 4.23±0.10 .
Scientific Research Applications
Coordination Chemistry and Ligand Behavior
2,5-Di(pyridin-4-yl)pyridine and its derivatives are extensively explored in the field of coordination chemistry. They act as versatile ligands, forming complexes with various metals. The synthesis and coordination chemistry of such ligands, including their derivatives, are crucial for understanding their interaction with metals, leading to applications in various fields, including luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Spin-Crossover and Structural Analysis
The ligands' ability to form complexes with metals like iron(II) and cobalt(II) has been studied, revealing interesting properties like spin-crossover behavior. The synthesis of various derivatives and their complexation with metals have led to structurally characterized compounds exhibiting intriguing properties such as spin-crossover, which is a change in the spin state of a compound, usually induced by temperature, pressure, or light (Cook et al., 2013).
Advances in Multi-Functional Materials
Recent advancements have been made in the chemistry of such ligands and their complexes, focusing on multi-functional materials. Developments include the synthesis of spin-crossover switches, incorporation of emissive elements into biomedical sensors, assembly of functional soft materials, surface structures, and utilization in catalysis. These multifunctional materials hold promise for a wide range of applications, pushing the boundaries of what is possible with these compounds (Halcrow, 2014).
Catalysis and Antiproliferative Activity
The ligands and their metal complexes have been studied for their catalytic activity and potential antiproliferative properties. Research has delved into the synthesis of derivatives and their coordination with metals like copper(II), investigating their impact on catalytic properties, antiproliferative activity against certain types of cancer cells, and their behavior in oxidation reactions with peroxides. This line of research holds significant potential for medical and industrial applications, particularly in developing new cancer treatments and catalysts for chemical reactions (Choroba et al., 2019).
Safety and Hazards
The safety data sheet for “2,5-Di(pyridin-4-yl)pyridine” indicates that it may cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Appropriate safety measures should be taken when handling this compound, including the use of personal protective equipment and ensuring adequate ventilation .
Future Directions
The future directions for “2,5-Di(pyridin-4-yl)pyridine” could involve its use in the development of new materials or pharmaceuticals. Pyridine compounds have been noted for their potential in various applications, including as building blocks in coordination polymers , as well as in the development of antimicrobial and antiviral agents .
properties
IUPAC Name |
2,5-dipyridin-4-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c1-2-15(13-5-9-17-10-6-13)18-11-14(1)12-3-7-16-8-4-12/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKXLCXXYGWDOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



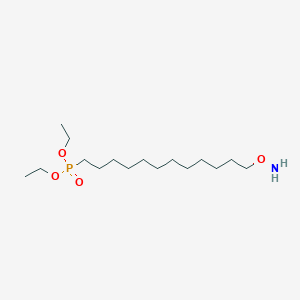
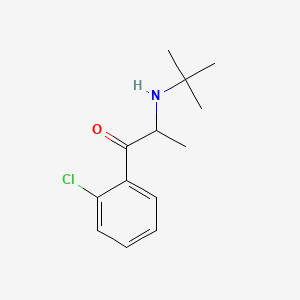
![[Tris(4-methoxyphenyl)methyl]phosphanium iodide](/img/structure/B3319013.png)
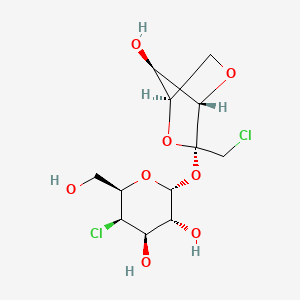
![2-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B3319020.png)

![7-Methoxy-2-thioxo-2,3,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B3319036.png)

![Thieno[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B3319047.png)
